1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a brominated thiophene ring and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Ethanone Intermediate: The brominated thiophene is then reacted with an appropriate acylating agent to form the ethanone intermediate.
Piperidine Addition: The ethanone intermediate is reacted with piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
- 1-(4-Fluorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
- 1-(4-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
Uniqueness
1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C11H14BrNOS |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H14BrNOS/c12-8-5-11(15-7-8)10(14)6-9-3-1-2-4-13-9/h5,7,9,13H,1-4,6H2 |
InChI Key |
AMVSALGWWNZZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.